4-Amino-3-bromo-2-fluorobenzonitrile
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Overview
Description
4-Amino-3-bromo-2-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring
Mechanism of Action
Target of Action
It’s known that benzonitrile derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that benzonitrile derivatives can undergo nucleophilic aromatic substitution reactions . In such reactions, the compound could interact with its targets, leading to changes in their function.
Biochemical Pathways
It’s known that benzonitrile derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is soluble in methanol . These properties could influence its bioavailability.
Result of Action
Given its potential to interact with various targets and pathways, it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 4-Amino-3-bromo-2-fluorobenzonitrile. For instance, it’s recommended to store the compound in a dry, dark place at a temperature between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-2-fluorobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 2-fluorobenzonitrile followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and concentrated sulfuric acid for nitration .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-bromo-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Concentrated Sulfuric Acid: Used for nitration.
Palladium Catalysts: Used in coupling reactions.
Major Products:
Substituted Benzonitriles: Formed through substitution reactions.
Aryl Amines: Formed through reduction reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
4-Amino-3-bromo-2-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of liquid crystals and organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
- 4-Bromo-2-fluorobenzonitrile
- 4-Amino-2-bromo-3-fluorobenzonitrile
- 2-Fluoro-4-bromobenzonitrile
Comparison: For instance, 4-Bromo-2-fluorobenzonitrile lacks the amino group, making it less versatile in certain synthetic applications .
Properties
IUPAC Name |
4-amino-3-bromo-2-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-5(11)2-1-4(3-10)7(6)9/h1-2H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBINKGRJEPQKIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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